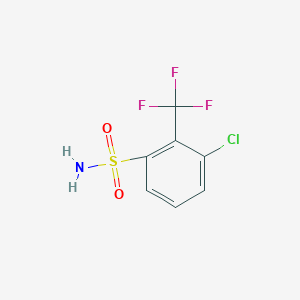

3-Chloro-2-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-4-2-1-3-5(15(12,13)14)6(4)7(9,10)11/h1-3H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXNUDDWCVYUHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(F)(F)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Dichlorotrifluorotoluene

In CN113698315A, 2,3-dichlorotrifluorotoluene undergoes fluorination using potassium fluoride (KF) or sodium fluoride (NaF) in polar aprotic solvents like 1,3-dimethylimidazolidinone or N-methylpyrrolidone at 60–260°C. This step replaces one chlorine atom with fluorine, yielding 2-fluoro-3-chlorotrifluoromethane with >90% purity. Catalysts such as triphenylphosphine bromide enhance reaction efficiency by stabilizing transition states.

Key Data:

Cyanide Substitution for Intermediate Functionalization

The fluorinated intermediate reacts with cyanide reagents (e.g., NaCN, KCN) in dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO) at 90–100°C. This nucleophilic aromatic substitution introduces a cyano group at the ortho position relative to the trifluoromethyl group, forming 2-chloro-6-trifluoromethylbenzonitrile with 87–88% yield.

Reaction Conditions:

-

Solvent: DMAc or DMSO

-

Temperature: 90–100°C

-

Workup: Ethyl acetate extraction, aqueous washing, and distillation.

Hydrogenation and Hydrolysis for Sulfonamide Formation

Catalytic Hydrogenation of Chlorinated Intermediates

Chlorine removal from 2-chloro-6-trifluoromethylbenzonitrile employs hydrogenation catalysts such as 5% palladium on carbon (Pd/C) or Raney nickel under H₂ (1.5 atm). Triethylamine or DBU serves as a base to neutralize HCl byproducts, achieving >90% dechlorination efficiency. The resulting 2-trifluoromethylbenzonitrile is a critical precursor for sulfonamide synthesis.

Optimized Parameters:

Hydrolysis of Nitriles to Sulfonamides

The final step involves alkaline hydrolysis of 2-trifluoromethylbenzonitrile using NaOH or KOH in aqueous methanol or ethanol at 100°C. This converts the nitrile group to a primary amide, yielding 2-trifluoromethylbenzamide with 89–90% purity. For sulfonamide derivatives, analogous conditions may apply by substituting nitriles with sulfonyl chlorides and using ammonia or amines.

Adaptation for Sulfonamide Synthesis:

-

Sulfonation: React 3-chloro-2-(trifluoromethyl)benzenesulfonyl chloride with aqueous ammonia.

-

Conditions: Glacial acetic acid and concentrated HCl (0.2:1–0.4:1 v/v) at 50–70°C.

Alternative Pathways and Comparative Analysis

Direct Sulfonation of Trifluoromethylbenzenes

WO2015003543A1 demonstrates sulfonamide synthesis via direct sulfonation of chlorinated anilines. Applying this to 3-chloro-2-(trifluoromethyl)aniline would involve:

Challenges:

-

Steric hindrance from the trifluoromethyl group may reduce sulfonation efficiency.

-

Requires stringent temperature control to avoid side reactions.

Catalytic Trifluoromethylation of Sulfonamide Precursors

Modern approaches use transition-metal catalysts (e.g., Cu, Pd) to introduce trifluoromethyl groups post-sulfonation. For example, trifluoromethylation of 3-chlorobenzenesulfonamide with CF₃I in the presence of CuI yields the target compound.

Advantages:

-

Avoids harsh fluorination conditions.

-

Enables late-stage functionalization.

Industrial Scalability and Environmental Considerations

The CN113698315A process emphasizes scalability, using recoverable solvents (e.g., tetrahydrofuran, ethanol) and low-cost catalysts. Key metrics include:

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.

Coupling reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it acts as a coupling partner with boron reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound, while oxidation reactions may yield sulfonic acids or sulfonates.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

3-Chloro-2-(trifluoromethyl)benzenesulfonamide serves as an essential building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making it valuable in drug development and materials science.

Reactivity and Functionalization

The presence of the sulfonamide group allows for various functionalization reactions, including nucleophilic substitutions and coupling reactions. The trifluoromethyl group further modifies the electronic properties of the compound, enabling its use in diverse chemical transformations .

Biological Applications

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor, particularly targeting human urate transporter 1 (hURAT1). This property is significant for developing treatments for conditions like hyperuricemia and gout, where uric acid levels need to be regulated .

Case Study: Gout Treatment

A study demonstrated that derivatives of this compound showed promising results in inhibiting hURAT1 activity. The compound exhibited a half-maximal inhibitory concentration (IC50) that suggests strong potential for therapeutic applications in managing gout and related disorders .

| Compound | IC50 (nM) |

|---|---|

| Compound A | 54 |

| Compound B | 21 |

| Compound C | 18 |

Medical Applications

Therapeutic Properties

The compound has been explored for its anti-inflammatory and antimicrobial activities. Studies have indicated that it may possess properties beneficial for treating various inflammatory diseases, as well as infections caused by resistant strains of bacteria .

FDA-Approved Drugs Containing Trifluoromethyl Groups

A review highlighted several FDA-approved drugs that incorporate trifluoromethyl groups similar to those found in this compound. The inclusion of this functional group often enhances the pharmacological profile of these drugs, improving their efficacy and safety profiles .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of high-performance materials used in electronics and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in pharmaceutical applications, the compound may inhibit the activity of carbonic anhydrase enzymes, leading to antiproliferative effects in cancer cells . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to effectively penetrate cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₇H₄ClF₃NO₂S

- Molecular Weight : 279.06 g/mol (sulfonyl chloride precursor) .

- Synthesis : Typically derived from 3-chloro-2-(trifluoromethyl)benzenesulfonyl chloride (CAS: 1214340-24-5), a reactive intermediate used in nucleophilic substitution reactions to form sulfonamides .

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

- Trifluoromethyl (–CF₃) Group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier (BBB) permeability. For example, Ro-61-8048’s –CF₃ group contributes to its potent KMO inhibition (ED₅₀: 3–5 µmol/kg in gerbil brains) .

- Chlorine (–Cl) : Increases electrophilicity, facilitating covalent interactions with biological targets. In 3-Chloro-2-(trifluoromethyl)benzenesulfonamide, the 3-Cl position may sterically hinder off-target binding .

- Sulfonamide (–SO₂NH₂) : Imparts hydrogen-bonding capacity, critical for enzyme inhibition (e.g., Celecoxib’s COX-2 selectivity ).

Physicochemical Properties

- Log P: Sulfonamides with –CF₃ and –Cl substituents exhibit higher log P values (e.g., Ro-61-8048: log P ~3.5) compared to non-fluorinated analogues, enhancing membrane permeability .

- Thermal Stability : Ionic liquid-mediated synthesis (e.g., using ILs as green solvents) improves thermal stability of sulfonamide derivatives, as seen in pharmaceutical intermediates .

Biological Activity

3-Chloro-2-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The trifluoromethyl group is known for enhancing the lipophilicity and biological activity of compounds. The sulfonamide moiety is particularly important as it often confers antibacterial properties by inhibiting bacterial folic acid synthesis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties, particularly against resistant strains of bacteria. The mechanism involves the inhibition of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Bacteria | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | MRSA, E. coli | Inhibition of folic acid synthesis |

| Sulfanilamide | 0.5 | S. aureus | Inhibition of folic acid synthesis |

| Trimethoprim | 0.1 | E. coli | Dihydrofolate reductase inhibitor |

MIC = Minimum Inhibitory Concentration

Anticancer Activity

Studies have suggested that this compound may also possess anticancer properties. The trifluoromethyl group can enhance the interaction with biological targets involved in cancer cell proliferation and survival.

Case Study:

In a study examining the effects of various benzenesulfonamides on cancer cell lines, this compound showed promising results in inhibiting the growth of human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound inhibits enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Signaling Pathways: It may modulate pathways such as apoptosis and cell cycle regulation, contributing to its anticancer effects.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzenesulfonamides, revealing that modifications to the trifluoromethyl group significantly affect biological activity. For instance, increasing electron-withdrawing characteristics can enhance antimicrobial potency.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of CF3 | Increased lipophilicity |

| Substitution at para position | Enhanced enzyme binding affinity |

Q & A

Q. What are the key synthetic routes for 3-Chloro-2-(trifluoromethyl)benzenesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of a chloro-trifluoromethyl benzene precursor. For example, nucleophilic aromatic substitution (NAS) using sulfonyl chloride derivatives under controlled conditions (e.g., anhydrous solvents, base catalysis) is a common approach. Optimization parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .

- Stoichiometry : A 1.2:1 molar ratio of sulfonylating agent to substrate minimizes unreacted intermediates.

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>85%) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR :

¹H and ¹³C NMR confirm regiochemistry and purity. Key signals include the sulfonamide NH (~10 ppm, broad) and aromatic protons split by trifluoromethyl and chloro substituents (δ 7.2–8.1 ppm) . - X-ray Crystallography :

SHELX programs (e.g., SHELXL) refine crystal structures to determine bond angles and confirm stereoelectronic effects of the trifluoromethyl group . - IR Spectroscopy :

Sulfonamide S=O stretches appear at ~1150 cm⁻¹ and 1350 cm⁻¹, while NH stretches are observed at ~3300 cm⁻¹ .

Q. What are the standard protocols for evaluating its stability under storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies :

Store samples at 40°C/75% relative humidity for 4 weeks, with HPLC monitoring (C18 column, 0.1% TFA in acetonitrile/water). Degradation products (e.g., hydrolyzed sulfonic acid) indicate susceptibility to moisture . - Light Sensitivity :

UV-Vis spectroscopy tracks absorbance changes (λmax ~260 nm) under ICH Q1B light conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this sulfonamide?

- Methodological Answer :

- Computational Workflow :

Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. The trifluoromethyl group induces electron-withdrawing effects, lowering HOMO energy (-6.8 eV), which correlates with electrophilic reactivity in NAS reactions . - Reactivity Validation :

Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) for sulfonamide derivatization .

Q. How can contradictions in biological assay data (e.g., enzyme inhibition vs. cellular activity) be resolved?

- Methodological Answer :

- Mechanistic Profiling :

Perform time-resolved enzyme kinetics (e.g., dihydropteroate synthase inhibition assays) to distinguish competitive vs. non-competitive binding modes . - Cellular Uptake Studies :

Use LC-MS/MS to quantify intracellular concentrations. Poor membrane permeability (logP < 1.5) may explain discrepancies between in vitro enzyme inhibition and in vivo efficacy .

Q. What strategies improve regioselectivity in synthesizing derivatives with modified sulfonamide groups?

- Methodological Answer :

- Directing Group Utilization :

Introduce transient protecting groups (e.g., Boc on the sulfonamide NH) to steer electrophilic substitution to the para position of the chloro substituent . - Metal Catalysis :

Pd-catalyzed C-H activation (e.g., using Pd(OAc)₂ and 2,2'-bipyridine ligand) selectively functionalizes the benzene ring at sterically accessible sites .

Safety and Handling

Q. What precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of fine particles .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes to prevent sulfonic acid formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.